2-(((Benzo[d][1,3]dioxol-5-ylmethyl)(4-(trifluoromethyl)benzyl)amino)methyl)-N-(4-fluorobenzyl)oxazole-4-carboxamide
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Overview
Description
2-({(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]METHYL})AMINO}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a trifluoromethylphenyl group, and an oxazole ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-({(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]METHYL})AMINO}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzodioxole and trifluoromethylphenyl intermediates, which are then coupled through a series of reactions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and high-throughput screening .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-({(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]METHYL})AMINO}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]METHYL})AMINO}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-({(2H-1,3-BENZODIOXOL-5-YL)METHYLPHENYL]METHYL})AMINO}METHYL)-N-[(4-FLUOROPHENYL)METHYL]-1,3-OXAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Shares the benzodioxole moiety but differs in the presence of a pyrrolidine ring.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Contains a benzodioxole group and a nitroaniline moiety, differing in the overall structure and functional groups
Properties
Molecular Formula |
C28H23F4N3O4 |
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Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-[[1,3-benzodioxol-5-ylmethyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C28H23F4N3O4/c29-22-8-3-18(4-9-22)12-33-27(36)23-16-37-26(34-23)15-35(13-19-1-6-21(7-2-19)28(30,31)32)14-20-5-10-24-25(11-20)39-17-38-24/h1-11,16H,12-15,17H2,(H,33,36) |
InChI Key |
PCBMGNZNLDKMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CC3=CC=C(C=C3)C(F)(F)F)CC4=NC(=CO4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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